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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the in vivo performance of various protease inhibitors against key viral

targets: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Human

Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The data presented is sourced

from peer-reviewed preclinical studies, with a focus on head-to-head comparisons in relevant

animal models.

SARS-CoV-2 Main Protease (Mpro) Inhibitors:
Ensitrelvir vs. Nirmatrelvir
A key therapeutic target for SARS-CoV-2 is the main protease (Mpro), essential for viral

replication. This section details a direct in vivo comparison of two Mpro inhibitors, ensitrelvir

and nirmatrelvir.

Experimental Data Summary
The following tables summarize the in vivo efficacy of ensitrelvir and nirmatrelvir in mouse and

hamster models of SARS-CoV-2 infection. The data highlights key endpoints such as viral load

reduction, changes in body weight, and survival rates.

Table 1: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Mice
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Paramete
r

Animal
Model

SARS-
CoV-2
Strain

Treatmen
t Group

Dosing
Regimen

Observati
on Period

Key
Findings

Viral Titer

in Lungs

BALB/cAJc

l mice

Mouse-

adapted

(MA-P10)

Ensitrelvir

16 and 32

mg/kg,

twice daily

4 days

post-

infection

Statistically

significant

reduction

in viral

titers at

both doses

compared

to vehicle.

Nirmatrelvir

1000

mg/kg,

twice daily

4 days

post-

infection

Statistically

significant

reduction

in viral

titers

compared

to vehicle.

Survival

Rate

BALB/cAJc

l mice

Mouse-

adapted

(MA-P10)

Ensitrelvir

16 and 32

mg/kg,

twice daily

14 days

post-

infection

Improved

survival

rates at

both doses

compared

to vehicle.

Nirmatrelvir

1000

mg/kg,

twice daily

14 days

post-

infection

Improved

survival

rate

compared

to vehicle.

Table 2: In Vivo Efficacy of Ensitrelvir and Nirmatrelvir in SARS-CoV-2 Infected Syrian

Hamsters
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Paramete
r

Animal
Model

SARS-
CoV-2
Strain

Treatmen
t Group

Dosing
Regimen

Observati
on Period

Key
Findings

Viral Titer

in Lungs

Syrian

hamsters

Omicron

BA.2
Ensitrelvir

12.5 and

50 mg/kg,

twice daily

2 days

post-

infection

50 mg/kg

dose

showed

antiviral

activity;

12.5 mg/kg

did not

show

significant

activity.

Nirmatrelvir

250 and

750/250

mg/kg,

twice daily

2 days

post-

infection

Both doses

demonstrat

ed antiviral

activity.

Viral Titer

in Nasal

Turbinates

Syrian

hamsters

Ancestral

(WK-521)
Ensitrelvir

2.5, 12.5,

and 62.5

mg/kg,

twice daily

4 days

post-

infection

Dose-

dependent

reduction

in viral

titers.

Nirmatrelvir

50, 250,

and 1250

mg/kg,

twice daily

4 days

post-

infection

Dose-

dependent

reduction

in viral

titers.

Body

Weight

Change

Syrian

hamsters

Omicron

BA.2
Ensitrelvir

12.5 and

50 mg/kg,

twice daily

6 days

post-

infection

Improved

body-

weight loss

induced by

infection at

both

doses.
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Nirmatrelvir

250 and

750/250

mg/kg,

twice daily

6 days

post-

infection

Improved

body-

weight loss

induced by

infection at

both

doses.

A study comparing ensitrelvir and nirmatrelvir found that both drugs reduced virus levels in the

lungs of mice, as well as in the nasal turbinates and lungs of hamsters.[1][2][3] The research

indicated that ensitrelvir had comparable or even superior in vivo efficacy to nirmatrelvir when

considering similar or slightly lower unbound-drug plasma concentrations.[1][2] In Syrian

hamsters infected with the Omicron BA.2 strain, ensitrelvir at doses of 12.5 and 50 mg/kg, and

nirmatrelvir at 250 and 750/250 mg/kg, both mitigated body-weight loss caused by the

infection.[1] At two days post-infection, the 50 mg/kg dose of ensitrelvir and both doses of

nirmatrelvir showed antiviral effects in the lungs of the hamsters.[1]

Experimental Protocols
Infection and Treatment in Mouse Model:

Animals: BALB/cAJcl mice.

Virus: Mouse-adapted SARS-CoV-2 (MA-P10) strain.

Infection: Intranasal inoculation.

Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection

and continued twice daily for five days.

Endpoints: Viral titers in the lungs were measured on day 4 post-infection. Survival and body

weight changes were monitored for 14 days.[2][4]

Infection and Treatment in Hamster Model:

Animals: Syrian hamsters.
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Virus: SARS-CoV-2 ancestral strain (WK-521) or Omicron BA.2 variant.

Infection: Intranasal inoculation.

Treatment: Oral administration of ensitrelvir or nirmatrelvir initiated one hour post-infection

and continued twice daily.

Endpoints: Viral titers in lungs and nasal turbinates were measured on days 2 and 4 post-

infection. Body weight changes were monitored for up to 6 days.[1][2]
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Caption: SARS-CoV-2 Mpro inhibitors block viral replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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